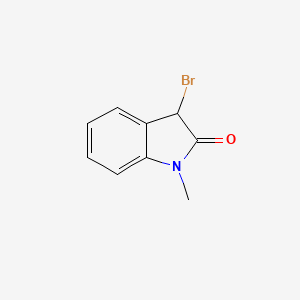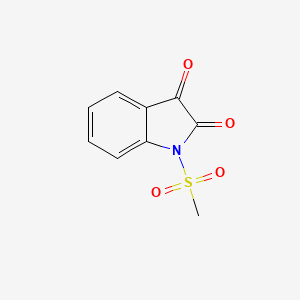
3-((6,9-Dihydro-6-oxo-1H-purin-2-yl)amino)-2-hydroxy-2-propenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde is a complex organic compound with a unique structure that includes both purine and acrylaldehyde moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with an acrylaldehyde precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by integrating into DNA or RNA strands. These interactions can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A compound with a similar purine structure, used in antiviral research.
N-(6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide: Another purine derivative with potential biological activities.
Uniqueness
2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde is unique due to its combination of purine and acrylaldehyde moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .
Properties
CAS No. |
70347-40-9 |
|---|---|
Molecular Formula |
C8H7N5O3 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
(Z)-2-hydroxy-3-[(6-oxo-1,7-dihydropurin-2-yl)amino]prop-2-enal |
InChI |
InChI=1S/C8H7N5O3/c14-2-4(15)1-9-8-12-6-5(7(16)13-8)10-3-11-6/h1-3,15H,(H3,9,10,11,12,13,16)/b4-1- |
InChI Key |
BQELTNHOTGNIPS-RJRFIUFISA-N |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N/C=C(/C=O)\O |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)NC=C(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)


![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)



